Vadadustat is a small-molecule hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [, , , , , , , ]. It functions by stabilizing the HIF complex, leading to the stimulation of endogenous erythropoietin production [, ]. This process increases iron mobilization and red blood cell production []. Vadadustat is currently approved in 36 countries for treating anemia associated with chronic kidney disease (CKD) [].
The synthesis of Vadadustat involves multiple steps that can vary in complexity and yield. A notable method described in various patents includes starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine, which undergoes hydrolysis and condensation reactions. The synthesis can be summarized as follows:
The synthesis process has been optimized for industrial scalability, focusing on reducing solvent use and improving operational simplicity while maintaining high yield and purity.
Vadadustat has a molecular weight of approximately 306.7 g/mol. The chemical structure features a pyridine ring substituted with various functional groups that facilitate its activity as a prolyl hydroxylase inhibitor. The specific structural formula can be represented as follows:
This structure allows Vadadustat to effectively interact with the prolyl hydroxylase enzymes, inhibiting their activity and stabilizing hypoxia-inducible factors .
Vadadustat undergoes several key reactions during its synthesis and biological activity:
These reactions are critical for both its synthesis and its therapeutic mechanism.
Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which play a pivotal role in the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, Vadadustat stabilizes hypoxia-inducible factor 1-alpha and hypoxia-inducible factor 2-alpha, leading to increased transcription of erythropoietin and other genes involved in erythropoiesis.
The mechanism can be outlined as follows:
Vadadustat exhibits several notable physical and chemical properties:
These properties are critical for its formulation and storage as a pharmaceutical agent.
Vadadustat's primary application lies in treating anemia associated with chronic kidney disease. Clinical trials have demonstrated its efficacy in improving hemoglobin levels without significant adverse effects compared to traditional therapies such as erythropoiesis-stimulating agents. Furthermore, Vadadustat enhances iron utilization, making it beneficial for patients who may experience iron deficiency .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: